molecular formula C14H20N2O3 B2649818 Propyl 5-amino-2-morpholin-4-ylbenzoate CAS No. 876892-54-5

Propyl 5-amino-2-morpholin-4-ylbenzoate

Cat. No.: B2649818
CAS No.: 876892-54-5
M. Wt: 264.325
InChI Key: CWWSCGISOHNQDQ-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Chemical Biology

The significance of Propyl 5-amino-2-morpholin-4-ylbenzoate in organic chemistry and chemical biology can be understood by dissecting its key structural components: the benzoate (B1203000) ester, the amino group, and the morpholine (B109124) moiety.

The Benzoate Core: Benzoate derivatives are a well-established class of compounds with wide-ranging applications. mordorintelligence.com In medicinal chemistry, the benzoate scaffold is a common feature in many therapeutic agents. ontosight.ai The ester functionality can influence the compound's solubility, stability, and ability to cross biological membranes.

The Amino Group: The presence of a primary amino group is of great importance in bioactive molecules. researchgate.net This functional group can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve a compound's aqueous solubility and bioavailability. The position of the amino group on the benzene (B151609) ring relative to the other substituents can significantly impact the molecule's electronic properties and reactivity.

The Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry. nih.govsci-hub.senih.govresearchgate.netresearchgate.net Its incorporation into a molecule can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govsci-hub.senih.govresearchgate.netresearchgate.net The morpholine nitrogen is weakly basic, and the oxygen atom can participate in hydrogen bonding. researchgate.net This heterocycle is found in numerous approved drugs and is often used by medicinal chemists to optimize lead compounds. nih.govsci-hub.senih.gove3s-conferences.org

The combination of these three functional groups in a single molecule, as seen in this compound, creates a compound with a high degree of functionality. This complexity makes it a valuable tool for probing biological systems and a potential starting point for the development of new bioactive agents.

Physicochemical Properties of this compound

Property Value
Molecular Formula C14H20N2O3
Molar Mass 264.32 g/mol
Appearance Solid (predicted)
Solubility Soluble in organic solvents (predicted)
pKa (most basic) ~8.5 (predicted for morpholine nitrogen)

Overview of Research Trajectories for Complex Benzoate Derivatives

The study of complex benzoate derivatives is a dynamic area of research, driven by the quest for new molecules with tailored properties for a variety of applications, from materials science to pharmacology.

One significant research trajectory involves the synthesis of polysubstituted arenes . rsc.orgpressbooks.pub Organic chemists are continually developing novel and efficient synthetic methodologies to create highly functionalized benzene rings with precise control over the substitution pattern. rsc.orgnii.ac.jpresearchgate.netresearchgate.net These methods are crucial for accessing novel chemical space and generating libraries of compounds for screening.

Another key area of focus is the investigation of structure-activity relationships (SAR) . nih.gove3s-conferences.org By systematically modifying the substituents on the benzoate core, researchers can elucidate how different functional groups contribute to a compound's biological activity. nih.gov This knowledge is fundamental to the rational design of new drugs and other bioactive molecules. For instance, the exploration of various ester groups or the introduction of different heterocyclic moieties in place of morpholine could lead to compounds with altered potency, selectivity, or pharmacokinetic properties.

Furthermore, there is a growing interest in the development of functional molecules where the benzoate derivative serves as a key building block. researchgate.netnih.gov This includes the design of molecular probes, sensors, and materials with specific optical or electronic properties. The inherent functionalities of compounds like this compound make them attractive platforms for further chemical modification and incorporation into larger, more complex systems.

Research Focus on Complex Benzoate Derivatives

Research Area Key Objectives
Synthetic Methodology Development of efficient and selective routes to polysubstituted benzoates.
Medicinal Chemistry Exploration of structure-activity relationships to optimize biological activity.
Materials Science Design and synthesis of benzoate-based functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 5-amino-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-7-19-14(17)12-10-11(15)3-4-13(12)16-5-8-18-9-6-16/h3-4,10H,2,5-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWSCGISOHNQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Propyl 5-amino-2-morpholin-4-ylbenzoate Synthesis

The construction of a molecule with multiple substituents on an aromatic ring, such as this compound, necessitates a carefully planned synthetic strategy to control the placement of each group. The electronic properties of the substituents and the directing effects they exert on subsequent reactions are of paramount importance.

In the context of organic synthesis, strategies can be broadly categorized as either convergent or divergent. A convergent synthesis involves the separate synthesis of different fragments of a complex molecule, which are then coupled together in the later stages. A divergent, or linear, synthesis begins with a central starting material and sequentially adds functional groups or builds upon the molecular framework.

The synthesis of this compound is most practically approached through a divergent strategy. This method allows for a step-by-step modification of a simple, commercially available starting material, such as a substituted benzoic acid. This linear sequence provides a high degree of control over the introduction of each functional group—the propyl ester, the morpholine (B109124) moiety, and the amino group—at the desired positions on the benzoate (B1203000) core.

Esterification of the carboxylic acid group with propanol (B110389).

Nucleophilic aromatic substitution to introduce the morpholine ring at the C-2 position.

Reduction of the nitro group at the C-5 position to the desired amino group.

This pathway is strategic as the electron-withdrawing nature of the nitro and chloro substituents facilitates the initial reactions, and the sequence avoids potential side reactions.

The initial step in the proposed synthesis is the conversion of the carboxylic acid to its corresponding propyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation. researchgate.netlibretexts.org This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol, in this case, propanol, in the presence of a strong acid catalyst.

The reaction is reversible, and to drive the equilibrium towards the product, an excess of propanol is typically used. libretexts.org Common acid catalysts include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The use of thionyl chloride in the alcohol is particularly effective as it generates HCl in situ while also reacting with any water present, thus pushing the equilibrium forward. tandfonline.com

Table 1: Typical Reaction Conditions for Fischer Esterification

ParameterConditionPurpose
Starting Material 2-chloro-5-nitrobenzoic acidThe benzoic acid core
Reagent n-PropanolEster formation
Catalyst Concentrated H₂SO₄ or SOCl₂To protonate the carbonyl oxygen and increase electrophilicity
Temperature RefluxTo increase reaction rate
Work-up Neutralization with a weak base (e.g., NaHCO₃)To remove the acid catalyst and unreacted carboxylic acid

Optimization of this step involves controlling the reaction time and temperature to maximize the yield of the desired product, propyl 2-chloro-5-nitrobenzoate, while minimizing potential side reactions.

With the propyl ester in place, the next stage focuses on the functionalization of the aromatic ring, specifically the introduction of the morpholine and amino groups. The synthetic design leverages a nitro group as a precursor to the final amino group. This is a common strategy in aromatic chemistry, as the nitro group is a strong deactivating and meta-directing group, which influences the reactivity of the ring in subsequent steps. However, in this linear synthesis, its primary role is to be a masked amino group. The key functionalization steps are the introduction of the morpholine moiety and the subsequent reduction of the nitro group.

The substitution of the chlorine atom at the C-2 position with morpholine is a crucial step. While classical nucleophilic aromatic substitution could be considered, modern cross-coupling reactions offer superior efficiency and milder conditions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. tcichemicals.comwikipedia.org

This reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine (B1218219) ligand, and a base. tcichemicals.comrsc.org The choice of ligand is critical for the reaction's success; bulky, electron-rich ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often effective for coupling aryl chlorides. tcichemicals.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and facilitate the catalytic cycle. tcichemicals.com

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ComponentExampleRole
Substrate Propyl 2-chloro-5-nitrobenzoateThe aryl halide partner
Amine MorpholineThe nitrogen nucleophile
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Palladium source
Ligand XPhos or similar biarylphosphineStabilizes the palladium center and facilitates the reaction
Base NaOtBu or K₃PO₄To deprotonate the amine
Solvent Toluene or DioxaneAnhydrous, inert solvent
Temperature 80-110 °CTo drive the reaction to completion

This reaction would convert propyl 2-chloro-5-nitrobenzoate into propyl 2-morpholino-5-nitrobenzoate with high yield.

The final step in the synthesis is the introduction of the amino group at the C-5 position. This is achieved through the reduction of the nitro group that was carried through the previous steps. The reduction of an aromatic nitro group to an amine is a well-established and reliable transformation with numerous available methods. sciencemadness.orgsciencemadness.org

Common methods include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). sciencemadness.org It is a very clean and efficient method, often providing high yields of the amine.

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid (AcOH). sciencemadness.orgsciencemadness.org The reaction of iron powder in acetic acid is a common and relatively mild choice.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or cyclohexene, is used with a catalyst like Pd/C.

Table 3: Comparison of Methods for Nitro Group Reduction

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CHigh yield, clean reaction, simple work-upRequires specialized equipment for handling hydrogen gas
Metal-Acid Reduction Fe/HCl or Fe/AcOHInexpensive reagents, effectiveOften requires a more involved work-up to remove metal salts
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of H₂ gas, milder conditionsCan be slower than direct hydrogenation

The choice of method depends on the scale of the reaction, available equipment, and the presence of other functional groups that might be sensitive to the reaction conditions. For this particular synthesis, catalytic hydrogenation would be an excellent choice, yielding the final product, this compound.

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Heteroaryl Linkages

While direct palladium-catalyzed synthesis of the target molecule is not extensively documented, analogous reactions provide a strong basis for potential synthetic routes.

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is not directly applicable for the primary aryl-nitrogen bond formation in this molecule. However, it could be envisioned for the synthesis of precursors. For instance, a suitably substituted aryl boronic ester could be coupled with a morpholine-containing coupling partner, although this is a less direct approach for this specific target.

The Buchwald-Hartwig amination is a highly relevant palladium-catalyzed cross-coupling reaction for the formation of the C-N bond between the benzene (B151609) ring and the morpholine moiety. helsinki.fiacs.org This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. helsinki.fi For the synthesis of a precursor to this compound, a potential strategy would involve the reaction of a propyl 2-halo-5-nitrobenzoate with morpholine. The choice of palladium precursor, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. researchgate.netrsc.org Sterically hindered biarylphosphine ligands, such as XPhos, have proven effective in similar aminations. nih.gov

Table 1: Hypothetical Buchwald-Hartwig Amination Conditions

ParameterConditionRationale
Aryl HalidePropyl 2-bromo-5-nitrobenzoateBromides are often more reactive than chlorides in Buchwald-Hartwig amination.
AmineMorpholineThe secondary amine nucleophile for the C-N bond formation.
Palladium PrecatalystPd₂(dba)₃A common and effective palladium(0) source.
LigandXPhosA bulky electron-rich ligand known to promote C-N coupling with secondary amines. nih.gov
BaseNaOtBu or K₃PO₄Strong, non-nucleophilic bases are typically required.
SolventToluene or DioxaneAnhydrous, non-protic solvents are generally used.

Nucleophilic Aromatic Substitution Routes

The final step to obtain the target compound is the esterification of the carboxylic acid with propanol. Fischer esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst like sulfuric acid, is a standard method for this transformation. masterorganicchemistry.com

Table 2: Synthetic Sequence via Nucleophilic Aromatic Substitution

StepReactionKey ReagentsIntermediate/Product
1Nucleophilic Aromatic Substitution2-chloro-5-nitrobenzoic acid, Morpholine2-morpholino-5-nitrobenzoic acid
2Nitro Group ReductionH₂, 5% Pd/C5-amino-2-morpholinobenzoic acid
3Fischer EsterificationPropanol, H₂SO₄ (cat.)This compound

Enzymatic Synthesis and Biocatalytic Approaches

The application of enzymatic and biocatalytic methods for the synthesis of this compound is not well-documented in the literature. However, biocatalysis offers potential "green" alternatives to traditional chemical synthesis. For instance, lipases are known to catalyze esterification reactions, and could potentially be employed for the final step of converting 5-amino-2-morpholinobenzoic acid to its propyl ester. digitellinc.com Similarly, biocatalytic amination reactions are an emerging field, though their application to this specific substrate has not been reported. acs.org The nitration of aromatic compounds can also be achieved using biocatalysts like horseradish peroxidase, which could be a potential alternative for the initial step of the SNAr route. digitellinc.comnih.gov

Optimization of Reaction Conditions and Yields for Academic Scale Production

For academic scale production, the optimization of reaction conditions is crucial for maximizing yield and purity. In the context of a Buchwald-Hartwig amination approach, screening of various ligands, bases, and solvents would be necessary to identify the optimal combination for the specific substrate. acs.orgnih.gov Parameters such as reaction temperature and time would also need to be fine-tuned. For the nucleophilic aromatic substitution pathway, optimization might involve adjusting the stoichiometry of morpholine and the reaction temperature to ensure complete conversion while minimizing the formation of byproducts. In the reduction step, the catalyst loading and hydrogen pressure can be varied to achieve efficient and selective reduction of the nitro group without affecting other functional groups. Finally, for the Fischer esterification, the amount of acid catalyst and the method of water removal (e.g., Dean-Stark apparatus) can be optimized to drive the equilibrium towards the ester product. masterorganicchemistry.com

Reactivity Profiles and Derivatization Studies

The reactivity of this compound is dictated by its constituent functional groups: the aromatic amine, the morpholine moiety, and the propyl ester.

The primary aromatic amine at the 5-position is a key site for derivatization. It can undergo a variety of reactions typical of anilines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -CN, -OH, -X).

Alkylation: Reaction with alkyl halides, though this can be challenging to control and may lead to mixtures of mono- and di-alkylated products.

The morpholine nitrogen is a tertiary amine and is generally less reactive than the primary aromatic amine. However, it can be protonated in acidic conditions and may participate in complex formation with metal ions.

The propyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the parent carboxylic acid, 5-amino-2-morpholinobenzoic acid. google.com Transesterification reactions are also possible in the presence of other alcohols and a suitable catalyst.

Table 3: Potential Derivatization Reactions

Functional GroupReaction TypeReagentsProduct Type
5-AminoAcylationAcetyl chlorideAmide
5-AminoSulfonylationBenzenesulfonyl chlorideSulfonamide
5-AminoDiazotization/SandmeyerNaNO₂, HCl; CuCNNitrile
Propyl EsterHydrolysis (basic)NaOH, H₂OCarboxylate salt
Propyl EsterHydrolysis (acidic)H₃O⁺Carboxylic acid

Transformations of the Amino Functional Group

The primary amino group attached to the benzoate core is a principal site of reactivity, behaving as a typical nucleophilic center characteristic of substituted anilines.

The 5-amino group readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. This reaction is one of the most fundamental transformations for this compound, allowing for the introduction of a wide array of substituents. The presence of acylated derivatives in chemical catalogs, such as Propyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate and Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate, confirms this reactivity. smolecule.comsmolecule.com The reaction typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct.

The general scheme for this transformation is as follows: this compound + R-COCl → Propyl 5-(acylamino)-2-morpholin-4-ylbenzoate + HCl

This reaction is crucial for structure-activity relationship (SAR) studies, where modifications at this position can significantly influence the molecule's biological or material properties. e3s-conferences.org

Table 1: Representative Acylation Reactions

Acylating AgentProduct NameIntroduced Group
Acetyl ChloridePropyl 5-acetamido-2-morpholin-4-ylbenzoateAcetyl
Benzoyl ChloridePropyl 5-(benzamido)-2-morpholin-4-ylbenzoateBenzoyl
3-Methylbutanoyl ChloridePropyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoateIsopentanoyl
Chloroacetyl ChloridePropyl 5-(2-chloroacetamido)-2-morpholin-4-ylbenzoateChloroacetyl

While the amino group is already in its reduced state, its synthetic pathway likely involves the reduction of a nitro group precursor. The synthesis of aromatic amines frequently proceeds via the reduction of a corresponding nitroaromatic compound, using reagents like H₂/Pd-C, Sn/HCl, or Fe/HCl.

Conversely, the amino group is susceptible to oxidation, a common characteristic of anilines. Depending on the oxidant and reaction conditions, a range of products can be formed, including nitroso, nitro, or azoxy compounds. However, these reactions can be challenging to control and may lead to polymerization or degradation of the molecule, particularly given the electron-rich nature of the aromatic ring.

Modifications of the Ester Linkage (e.g., Transesterification)

The propyl ester linkage is another site for chemical modification, primarily through hydrolysis or transesterification.

Hydrolysis: Under acidic or basic conditions (saponification), the ester can be hydrolyzed to yield the corresponding carboxylic acid, 5-amino-2-morpholin-4-ylbenzoic acid. This transformation is useful for coupling the benzoate core with other molecules via amide bond formation.

Transesterification: In the presence of another alcohol and an acid or base catalyst, the propyl group can be exchanged. For example, reacting the compound with methanol (B129727) under acidic conditions would lead to the formation of Methyl 5-amino-2-morpholin-4-ylbenzoate. This allows for the modification of solubility and other physicochemical properties.

Chemical Modifications of the Morpholine Ring

The morpholine ring in an N-aryl context is generally stable. nih.gov The C-N bond connecting it to the benzoate core is robust, typically formed via transition-metal-catalyzed methods like Buchwald-Hartwig or Chan-Lam coupling. nih.govresearchgate.net While cleaving this bond is difficult, modifications to the morpholine ring itself are possible, though they often require specific conditions. Advanced techniques like photoredox catalysis can enable C-H functionalization at the α-position to the nitrogen, allowing for the introduction of aryl groups. researchgate.net Such modifications can introduce complexity and access novel chemical space.

Reactivity at the Benzoate Core for Further Functionalization

The benzoate ring is activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups (EDGs): the amino group and the morpholino group.

Directing Effects:

The morpholino group is a strong activating, ortho-, para-director. Its ortho positions are C3 and C1 (occupied), and its para position is C5 (occupied by the amino group).

The amino group is also a very strong activating, ortho-, para-director. Its ortho positions are C4 (occupied) and C6, and its para position is C2 (occupied by the morpholino group).

The propyl carboxylate group is a deactivating, meta-director. Its meta positions are C3 and C5 (occupied).

The combined effect of these groups makes the C3 and C6 positions the most likely sites for electrophilic attack. The C6 position is sterically unhindered and activated by the ortho-amino group, making it a highly probable site for substitution. The C3 position is activated by the ortho-morpholino group but may experience some steric hindrance. Therefore, reactions like halogenation or nitration would be expected to show high regioselectivity.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionActivating/Deactivating InfluencesPredicted Outcome
C3ortho to Morpholino (activating), meta to Ester (deactivating)Possible site of substitution, minor product
C6ortho to Amino (activating)Most probable site of substitution, major product

Comparative Reactivity Analyses with Analogous Benzoate and Morpholine Derivatives

The reactivity of this compound can be better understood by comparing it to simpler, analogous structures.

Versus Analogous Benzoates: Compared to a compound like Propyl 4-aminobenzoate, the amino group in the title compound is expected to be more nucleophilic. This is due to the electronic contribution of the ortho-morpholino group, which donates electron density to the ring, thereby increasing the electron density at the para-amino group. This enhanced nucleophilicity facilitates reactions like acylation. The presence of saturated heterocycles like morpholine has been noted to enhance the biological and chemical activity of aromatic compounds compared to simpler amino equivalents. nih.gov

Versus Analogous Morpholine Derivatives: Compared to a simpler molecule like N-phenylmorpholine, the benzoate core of the title compound is significantly more electron-rich. This increased electron density could influence the properties of the N-aryl bond, although it remains robust. The primary difference in reactivity comes from the additional functional groups on the ring, which provide multiple handles for synthetic modification that are absent in N-phenylmorpholine. The inclusion of a morpholine moiety is a common strategy in medicinal chemistry to improve physicochemical properties and biological activity. researchgate.netmdpi.com

Table 3: Comparative Reactivity Analysis

CompoundKey FeatureRelative Reactivity of Amino Group (Nucleophilicity)
This compoundortho-morpholino group (EDG)High
Propyl 4-aminobenzoateNo additional activating groupModerate
AnilineUnsubstituted ringBaseline

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

No published experimental NMR data for Propyl 5-amino-2-morpholin-4-ylbenzoate is currently available.

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

Specific chemical shifts, coupling constants, and signal multiplicities for this compound have not been reported in the accessible scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Reported ¹³C NMR spectral data, including chemical shifts for the various carbon environments in this compound, are not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There are no available studies detailing the use of two-dimensional NMR techniques for the structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Structure Confirmation

No published mass spectrometry data for this compound is currently available.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would confirm the exact mass and elemental composition of this compound, has not been found in the literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Detailed analyses of the fragmentation pathways of this compound through tandem mass spectrometry are not available in published research.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules and materials.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity and properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For Propyl 5-amino-2-morpholin-4-ylbenzoate, DFT calculations would typically be performed to determine the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule can also be visualized to identify the regions most susceptible to electrophilic and nucleophilic attack. Generally, the amino group would be expected to contribute significantly to the HOMO, indicating its electron-donating nature, while the benzoate (B1203000) portion might have a greater contribution to the LUMO.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Parameter Predicted Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: Specific energy values require dedicated DFT calculations which are not available in the public domain for this specific compound.

Spectroscopic Property Prediction (NMR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, aiding in the identification and characterization of a compound.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts, when compared to experimental data, can help in the structural elucidation and assignment of signals.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, one can predict the wavelength of maximum absorption (λmax). For a molecule like this compound, the electronic transitions would likely be of π → π* and n → π* character, originating from the aromatic ring and the heteroatoms (nitrogen and oxygen).

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shifts (ppm) Data not available
¹³C NMR Chemical Shifts (ppm) Data not available
UV-Vis λmax (nm) Data not available

Note: Specific predicted spectroscopic data are not publicly available and would require specific computational studies.

Reaction Mechanism Elucidation and Transition State Analysis

DFT can be employed to model reaction pathways, identifying intermediates and transition states. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By calculating the potential energy surface of a reaction, the activation energies can be determined, providing insights into the reaction kinetics. This analysis is crucial for understanding the stability of the compound and its potential chemical transformations.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are instrumental in studying the interaction of a ligand with a biological target, such as a protein or enzyme, and its dynamic behavior.

Ligand-Target Interaction Modeling (in silico)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is used to predict how a ligand like this compound might bind to the active site of a receptor. The process involves generating a variety of possible conformations of the ligand and positioning them within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose. This can help in identifying potential biological targets and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-protein complex.

Conformational Behavior and Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and dynamic behavior of a molecule over time. An MD simulation of this compound, either in solution or bound to a target, would involve calculating the forces between the atoms and using them to simulate the atomic motions. This can reveal the flexibility of the molecule, its preferred conformations, and the stability of its interactions with its environment or a binding partner. Such simulations can provide a more realistic and dynamic understanding of the ligand-target interactions predicted by molecular docking.

Structure-Activity Relationship (SAR) Modeling (in silico)

Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug design, aiming to correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, SAR studies would systematically explore how modifications to its different moieties—the propyl ester, the amino group, the morpholine (B109124) ring, and the benzene (B151609) ring—affect a hypothetical biological endpoint, such as receptor binding affinity or enzyme inhibition.

These in silico models are built using datasets of analogous compounds with known activities. pensoft.netresearchgate.net For instance, a hypothetical SAR study on a series of 2-morpholin-4-ylbenzoate analogs could reveal key structural requirements for activity. Modifications could include altering the ester group (e.g., replacing propyl with ethyl or butyl), changing the position or nature of the amino group, or substituting the morpholine ring with other heterocyclic systems.

Quantitative Structure-Activity Relationship (QSAR) models represent a quantitative approach to SAR. researchgate.net In a hypothetical QSAR study for this compound and its derivatives, various molecular descriptors would be calculated to represent their structural and physicochemical properties. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov Statistical methods, such as multiple linear regression, are then used to build a mathematical model that links these descriptors to the observed biological activity. mdpi.com

A hypothetical QSAR model might be represented by an equation like: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The following interactive table illustrates a hypothetical dataset that could be used for a QSAR study of this compound analogs, with predicted activity values based on changes in molecular descriptors.

CompoundLogP (Lipophilicity)Molecular Weight (g/mol)Polar Surface Area (Ų)Predicted Activity (IC50, nM)
This compound2.8278.3467.8150
Analog 1 (Ethyl ester)2.3264.3167.8250
Analog 2 (Acetylamino)2.5320.3779.9120
Analog 3 (Piperidine instead of Morpholine)3.2276.3855.6300

Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Cheminformatics and Machine Learning Approaches for Property Prediction

Cheminformatics and machine learning are increasingly being applied in drug discovery to predict a wide range of molecular properties, including absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov For this compound, these computational tools can provide valuable insights into its drug-like characteristics without the need for initial laboratory experiments.

Machine learning models are trained on large datasets of compounds with experimentally determined properties. youtube.com These models can learn complex relationships between a molecule's structure, often represented by molecular fingerprints or descriptors, and its properties. Various machine learning algorithms, such as support vector machines and deep neural networks, can be employed for these predictive tasks. researchgate.net

For this compound, cheminformatics tools could predict key ADME properties. For example, its potential to cross the blood-brain barrier could be assessed, which is a critical consideration for drugs targeting the central nervous system. The morpholine moiety, in particular, is often incorporated into molecules to improve their pharmacokinetic profiles. acs.org

The following interactive table presents hypothetical ADME predictions for this compound generated from a simulated machine learning model.

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PermeationLowUnlikely to cross into the brain
CYP2D6 InhibitionNoLow risk of drug-drug interactions via this enzyme
Aqueous Solubility (logS)-3.5Moderately soluble

Mechanistic Biological Activity and Molecular Interactions in Vitro Research

Investigation of Molecular Targets and Pathways (Cell-Free and Cellular Systems)

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of many microorganisms and is a target for certain antimicrobial drugs. ebi.ac.ukwikipedia.org A search of the available scientific literature did not yield any studies investigating the inhibitory effects of Propyl 5-amino-2-morpholin-4-ylbenzoate on dihydropteroate synthase or any other enzyme.

Intracellular signaling pathways such as MAPK, NF-κB, and Wnt/β-catenin are fundamental in regulating various cellular processes, and their dysregulation is often associated with diseases like cancer. nih.govmdpi.comunimi.it There is currently no published research describing the modulation of these or any other intracellular signaling pathways by this compound.

An evaluation of the interaction of a compound with various receptors is essential to understand its pharmacological profile. At present, there are no available in vitro studies that have determined the receptor binding affinity of this compound or characterized it as an agonist or antagonist for any specific receptor.

Cellular Responses and Phenotypic Screening (In Vitro Models)

Cell viability and proliferation assays are standard methods to assess the cytotoxic or cytostatic effects of a compound on cells in culture. nih.govabcam.com No data from such assays are available in the public domain for this compound.

Investigations into the induction of apoptosis and modulation of the cell cycle are critical for understanding the anticancer potential of a compound. ukrbiochemjournal.orgnih.gov There is no scientific literature available that reports on the effects of this compound on apoptosis induction or cell cycle progression in any cell line.

The table below summarizes the lack of available data for the specified biological activities.

Biological Activity Findings
Enzyme Inhibition (dihydropteroate synthase)No data available
Modulation of Intracellular Signaling PathwaysNo data available
Receptor Binding AffinityNo data available
Cell Viability and ProliferationNo data available
Induction of Apoptosis and Cell Cycle ModulationNo data available

Generation of Reactive Oxygen Species (ROS)

Currently, there are no specific in vitro studies available in the scientific literature that investigate the capacity of this compound to generate reactive oxygen species (ROS). Research on other, dissimilar chemical entities has explored ROS generation, but these findings cannot be extrapolated to predict the behavior of this specific compound. Therefore, any potential pro-oxidant or antioxidant activity of this compound remains uncharacterized.

Antimicrobial Activity Studies (In Vitro)

Comprehensive in vitro antimicrobial studies to determine the efficacy of this compound against a broad range of bacterial and fungal pathogens have not been published.

Gram-Positive and Gram-Negative Bacterial Strain Evaluations

There is no available data from in vitro assays detailing the minimum inhibitory concentrations (MIC) or other measures of antibacterial activity of this compound against representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) or Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

Fungal Strain Evaluations

Similarly, the antifungal potential of this compound has not been reported. There are no studies evaluating its activity against common fungal strains such as Candida albicans or Aspergillus niger.

Anti-inflammatory Properties (In Vitro Models)

There is currently no published research detailing the in vitro anti-inflammatory properties of this compound. Studies on its effects on inflammatory pathways, such as the inhibition of pro-inflammatory enzymes (e.g., cyclooxygenases, lipoxygenases) or the modulation of inflammatory cytokine production in cell-based models, have not been reported.

Role As a Chemical Intermediate and Research Scaffold

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The future synthesis of Propyl 5-amino-2-morpholin-4-ylbenzoate and its analogs should prioritize the principles of green chemistry to ensure higher efficiency and environmental sustainability. rsc.orgbenthamdirect.com Traditional synthetic routes for similar compounds often involve multi-step processes with harsh reagents and solvents. Modern approaches could significantly improve upon these methods.

Future investigations should focus on:

Catalytic C-N Cross-Coupling Reactions: The development of novel catalytic systems, such as those based on palladium, copper, or nickel, could enable a more direct and efficient synthesis. These methods often offer milder reaction conditions and a broader substrate scope.

Biocatalysis: The use of enzymes as catalysts could offer high selectivity and specificity under mild, environmentally benign conditions. Lipases, for example, could be investigated for the esterification step to form the propyl benzoate (B1203000) moiety.

Sustainable Solvents and Reagents: Research into the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, would be a significant step towards a more sustainable synthesis. nih.gov Similarly, replacing hazardous reagents with more environmentally friendly alternatives is crucial. A recent development in the synthesis of morpholines from 1,2-amino alcohols utilizes inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and tBuOK, presenting a more sustainable alternative to traditional methods. nih.gov

Synthetic StrategyPotential Advantages
Catalytic C-N Cross-CouplingMilder reaction conditions, broader substrate scope
One-Pot SynthesesReduced waste, improved yield, operational simplicity
BiocatalysisHigh selectivity and specificity, mild reaction conditions
Sustainable Solvents and ReagentsReduced environmental impact, improved safety

Advanced Spectroscopic Characterization of Excited States and Transient Species

A thorough understanding of the photophysical and photochemical properties of this compound is essential for its potential application in areas such as photodynamic therapy, photocatalysis, or as a fluorescent probe. The aromatic amine and benzoate moieties suggest that the compound may exhibit interesting excited-state dynamics.

Future research should employ advanced spectroscopic techniques to investigate:

Femtosecond and Nanosecond Transient Absorption Spectroscopy: These techniques can be used to directly observe and characterize the transient species, such as excited singlet and triplet states, radicals, and ions, that are formed upon photoexcitation. nih.gov This would provide critical insights into the photochemical reaction mechanisms. For example, studies on 3',5'-dimethoxybenzoin have successfully used these methods to elucidate the dynamics of its photo-induced α-cleavage. nih.gov

Time-Resolved Fluorescence Spectroscopy: This method can be used to determine the fluorescence lifetime and quantum yield of the molecule, providing information about the efficiency of radiative and non-radiative decay pathways from the excited singlet state.

Computational Modeling: In conjunction with experimental studies, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption and emission spectra, as well as the energies and properties of excited states and transient intermediates. mdpi.com

Spectroscopic TechniqueInformation Gained
Transient Absorption SpectroscopyCharacterization of excited states and transient species
Time-Resolved Fluorescence SpectroscopyFluorescence lifetime and quantum yield
Computational Modeling (TD-DFT)Prediction of electronic spectra and excited state properties

Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches

A powerful strategy for understanding the structure-property-activity relationships of this compound involves the integration of experimental and computational methods. rsc.org This synergistic approach can provide a more comprehensive understanding of the molecule's behavior at a molecular level.

Future research directions include:

Conformational Analysis: Combining experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with computational methods like Density Functional Theory (DFT) can provide detailed information about the molecule's three-dimensional structure and conformational preferences.

Reaction Mechanism Elucidation: For any observed reactivity, a combination of kinetic studies and computational modeling of reaction pathways can help to elucidate the underlying mechanisms. This has been successfully applied to study the aggregation of polycyclic aromatic compounds. bath.ac.uktandfonline.combham.ac.ukresearchgate.net

Solvent Effects: Investigating the influence of different solvent environments on the compound's properties through both experimental measurements and molecular dynamics simulations can reveal the role of solute-solvent interactions. bath.ac.ukbham.ac.ukresearchgate.net

Exploration of New In Vitro Biological Targets and Pathways

The presence of the morpholine (B109124) and aminobenzoic acid scaffolds in this compound suggests a high potential for diverse biological activities. nih.govresearchgate.net The morpholine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. nih.govresearchgate.netacs.orgwisdomlib.org Derivatives of 4-aminobenzoic acid have shown a range of biological effects, including antimicrobial and cytotoxic activities. nih.govresearchgate.net

A systematic exploration of the biological potential of this compound should involve:

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including various cancer cell lines, pathogenic bacteria, fungi, and viruses. Derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines have shown potent anti-proliferative activity against cancer cell lines. researchgate.net

Enzyme Inhibition Assays: Given that many morpholine-containing compounds are enzyme inhibitors, this compound should be tested for its ability to inhibit key enzymes implicated in various diseases, such as kinases, proteases, and oxidoreductases. nih.govtandfonline.com

Receptor Binding Assays: The compound's affinity for various G-protein coupled receptors (GPCRs) and ion channels could be investigated, as morpholine derivatives have been shown to interact with these targets. acs.org

Antioxidant Activity: The aminobenzoate moiety suggests potential antioxidant properties, which could be evaluated using standard in vitro antioxidant assays.

Potential Biological ActivityRationale
AnticancerMorpholine and aminobenzoic acid derivatives have shown cytotoxic effects. nih.govresearchgate.netresearchgate.net
AntimicrobialAminobenzoic acid derivatives exhibit antimicrobial properties. nih.govresearchgate.net
Enzyme InhibitionMorpholine is a common scaffold in enzyme inhibitors. nih.govtandfonline.com
Receptor BindingMorpholine derivatives are known to interact with various receptors. acs.org
AntioxidantThe aminobenzoate structure suggests potential antioxidant activity.

Development of Functional Probes and Research Tools

The potential fluorescent properties of this compound, stemming from its aromatic amine structure, could be harnessed for the development of novel research tools. mdpi.com

Future research in this area could focus on:

Fluorescent Probes for Bioimaging: By modifying the structure of the compound, it may be possible to develop selective fluorescent probes for imaging specific cellular components or biomolecules. Aromatic amines are known to act as quenchers in photoinduced electron transfer (PET) sensors, a mechanism that can be exploited for probe design. mdpi.com

Chemical Biology Tools: The compound could serve as a scaffold for the development of chemical probes to study biological processes. For example, by attaching a reactive group, it could be used for activity-based protein profiling.

Molecular Sensors: The sensitivity of the compound's spectroscopic properties to its local environment could be exploited to develop sensors for detecting specific ions or small molecules.

While this compound remains a relatively unexplored compound, its constituent chemical motifs suggest a rich potential for future research. By pursuing novel and sustainable synthetic strategies, employing advanced spectroscopic and computational techniques to understand its fundamental properties, and systematically exploring its biological activities and potential as a research tool, the scientific community can unlock the full potential of this and related molecules. The outlined future research directions provide a comprehensive roadmap for a multidisciplinary investigation into this promising chemical entity.

Q & A

Q. How can the synthesis of Propyl 5-amino-2-morpholin-4-ylbenzoate be optimized for reproducibility?

Methodological Answer: Synthetic routes for morpholine-containing benzoates often involve nucleophilic substitution or coupling reactions. A factorial design (e.g., Box–Behnken method) can systematically optimize reaction parameters (e.g., molar ratios, temperature, catalyst loading). For example, in analogous syntheses, factors like β-cyclodextrin concentration and crosslinking agents significantly influence yield and purity . Post-synthesis, validate purity via TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) and NMR spectroscopy .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths, angles, and hydrogen-bonding networks. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data .
  • Mass spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF.
  • FT-IR spectroscopy: Identify functional groups (e.g., morpholine C-N stretches at ~1,100 cm⁻¹).
    Cross-validate results with computational tools (e.g., PubChem-derived InChI keys) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder in morpholine rings) be resolved during structure refinement?

Methodological Answer: Crystallographic disorder, common in flexible morpholine rings, requires advanced refinement strategies:

  • Apply restraints to bond lengths/angles using SHELXL’s DFIX and SADI commands .
  • Use the Cremer-Pople puckering parameters to quantify ring distortion .
  • Validate via R-factor convergence (<5%) and check ADDSYM in PLATON to detect missed symmetry .

Q. What hydrogen-bonding patterns are expected in crystalline this compound, and how do they influence stability?

Methodological Answer: Graph set analysis (e.g., Etter’s rules) predicts motifs like D (donor) and A (acceptor) interactions:

  • Morpholine N acts as a donor (N–H⋯O), while benzoate carbonyls serve as acceptors.
  • Analyze packing motifs (e.g., chains or dimers) using Mercury software.
    Hydrogen-bond strength correlates with thermal stability (TGA-DSC) and solubility .

Q. How should researchers address contradictory toxicity data for related chloroformate precursors?

Methodological Answer:

  • Data gap mitigation: For propyl chloroformate derivatives, extrapolate from AEGL-3 (Acute Exposure Guideline Levels) animal studies (e.g., LC₅₀ in rats) while noting uncertainties in human applicability .
  • In silico modeling: Use QSAR tools to predict toxicity endpoints (e.g., LD₅₀) when experimental data are absent .
  • Safety protocols: Implement fume hoods and PPE, referencing OSHA guidelines for similar esters .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?

Methodological Answer:

  • ANOVA with post-hoc tests: Compare inhibition rates (e.g., EGFR/HER2 kinase assays) across concentrations .
  • Benchmark concentration (BMC) modeling: Derive EC₁₀/EC₅₀ values using PROAST or EPA BMDS .
  • Robustness checks: Address outliers via Grubbs’ test and confirm reproducibility in triplicate runs .

Q. How can researchers validate the absence of genotoxicity in early-stage studies?

Methodological Answer:

  • Ames test: Use Salmonella strains TA98/TA100 with S9 metabolic activation.
  • Comet assay: Assess DNA damage in human cell lines (e.g., HepG2).
  • Reference standards: Compare with positive controls (e.g., ethyl methanesulfonate) and negative controls (DMSO) .

Structural & Functional Insights

Q. What computational methods predict the compound’s solubility and partition coefficient (logP)?

Methodological Answer:

  • COSMO-RS: Simulate solvation free energy in solvents (e.g., water, DMSO).
  • Molinspiration or SwissADME: Calculate logP via fragment-based methods.
    Validate predictions experimentally via shake-flask HPLC .

Handling & Compliance

Q. What protocols ensure safe handling given the lack of human toxicity data?

Methodological Answer:

  • Precautionary principle: Treat as a Category 2B irritant (per GHS) based on structural analogs (e.g., benzyl chloroformates) .
  • Exposure monitoring: Use NIOSH Method 1003 for air sampling in lab settings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.